6-Bromo-2-methyl-1h-indole
Overview
Description
6-Bromo-2-methyl-1H-indole is a brominated derivative of indole, a significant heterocyclic compound. Indoles are prevalent in various natural products and pharmaceuticals due to their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Bartoli Indole Synthesis: One common method involves the reaction of 2-methyl-3-nitroaniline with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a base like sodium hydroxide.
Palladium-Catalyzed Coupling: Another approach involves the palladium-catalyzed coupling of 2-methylindole with a brominating agent under specific conditions to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .
Types of Reactions:
Electrophilic Substitution: The bromine atom in this compound makes it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site, with nucleophiles such as amines and thiols.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, often using reagents like potassium permanganate or sodium borohydride.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Amines, thiols, and other nucleophiles.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives.
Nucleophilic Substitution: Amino or thiol-substituted derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Mechanism of Action
Target of Action
6-Bromo-2-methyl-1h-indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known to have various biological activities, which suggests that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-methyl-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to undergo palladium-catalyzed reactions, which are essential in the synthesis of various indole derivatives . It interacts with enzymes such as flavin-dependent halogenases, which facilitate the halogenation process, and P450 monooxygenases, which are involved in hydroxylation reactions . These interactions are vital for the compound’s role in biochemical pathways, influencing its biological activity and therapeutic potential.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, can modulate the activity of protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain protein kinases, thereby modulating cell signaling pathways . Additionally, this compound can induce changes in gene expression by binding to transcription factors and other regulatory proteins . These interactions are crucial for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo oxidative degradation, leading to the formation of various byproducts . These byproducts can have different biological activities, affecting the overall impact of the compound on cellular function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified derivatives . These metabolic pathways are essential for the compound’s biological activity and therapeutic potential, influencing its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its distribution within different cellular compartments . Additionally, binding proteins can influence its localization and accumulation within cells, affecting its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . These interactions are essential for its biological activity and therapeutic potential.
Scientific Research Applications
6-Bromo-2-methyl-1H-indole has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Bromoindole: Lacks the methyl group at the 2-position, resulting in different reactivity and biological activity.
2-Methylindole: Lacks the bromine atom at the 6-position, affecting its chemical properties and applications.
6-Chloro-2-methyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological effects.
Uniqueness: 6-Bromo-2-methyl-1H-indole is unique due to the combined presence of the bromine atom and the methyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
6-bromo-2-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDPLQDPOIVTQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297300 | |
Record name | 6-Bromo-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6127-19-1 | |
Record name | 6-Bromo-2-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6127-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 115145 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006127191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6127-19-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Bromo-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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